molecular formula C13H17ClN4O2 B7530858 1-[2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl]-N-methylpyrrolidine-2-carboxamide

1-[2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl]-N-methylpyrrolidine-2-carboxamide

Cat. No. B7530858
M. Wt: 296.75 g/mol
InChI Key: MRADRIZGUSITPZ-UHFFFAOYSA-N
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Description

1-[2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl]-N-methylpyrrolidine-2-carboxamide, also known as CPI-613, is a novel anticancer agent that has shown promising results in preclinical and clinical studies. It is a small molecule inhibitor of mitochondrial metabolism that targets the tricarboxylic acid (TCA) cycle and oxidative phosphorylation (OXPHOS) pathways.

Mechanism of Action

1-[2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl]-N-methylpyrrolidine-2-carboxamide targets the TCA cycle and OXPHOS pathways by inhibiting two enzymes, pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH). PDH is responsible for converting pyruvate to acetyl-CoA, which enters the TCA cycle, while α-KGDH catalyzes the conversion of alpha-ketoglutarate to succinyl-CoA in the TCA cycle. By inhibiting these enzymes, 1-[2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl]-N-methylpyrrolidine-2-carboxamide disrupts mitochondrial metabolism, leading to the accumulation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
1-[2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl]-N-methylpyrrolidine-2-carboxamide has been shown to have a number of biochemical and physiological effects in cancer cells. It induces mitochondrial dysfunction, leading to the accumulation of ROS and the activation of the intrinsic apoptotic pathway. It also inhibits the synthesis of ATP, leading to energy depletion and cell death. Additionally, 1-[2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl]-N-methylpyrrolidine-2-carboxamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, possibly by inhibiting DNA repair mechanisms.

Advantages and Limitations for Lab Experiments

One advantage of 1-[2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl]-N-methylpyrrolidine-2-carboxamide is its specificity for cancer cells, which makes it a promising therapeutic agent with low toxicity. However, its mechanism of action is complex and involves multiple pathways, which makes it difficult to study in vitro. Additionally, the synthesis of 1-[2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl]-N-methylpyrrolidine-2-carboxamide is complex and time-consuming, which limits its availability for research purposes.

Future Directions

For research on 1-[2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl]-N-methylpyrrolidine-2-carboxamide include further preclinical studies to elucidate its mechanism of action and optimize its dosing and administration. Clinical trials are also needed to determine its efficacy in different types of cancer and in combination with other therapies. Additionally, the development of new synthetic methods for 1-[2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl]-N-methylpyrrolidine-2-carboxamide could increase its availability for research and clinical use.
Conclusion
In conclusion, 1-[2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl]-N-methylpyrrolidine-2-carboxamide is a novel anticancer agent that targets mitochondrial metabolism and has shown promising results in preclinical and clinical studies. Its mechanism of action involves inhibition of the TCA cycle and OXPHOS pathways, leading to the accumulation of ROS and apoptosis in cancer cells. While further research is needed to optimize its dosing and administration, 1-[2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl]-N-methylpyrrolidine-2-carboxamide represents a promising new approach to cancer treatment.

Synthesis Methods

1-[2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl]-N-methylpyrrolidine-2-carboxamide is synthesized through a multi-step process involving the reaction of 2-chloro-5-nitropyridine with methyl 2-pyrrolidone-5-carboxylate, followed by reduction with lithium aluminum hydride and subsequent reaction with N-methyl-2-bromoacetamide. The final product is obtained by treatment with hydrochloric acid and purification by column chromatography.

Scientific Research Applications

1-[2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl]-N-methylpyrrolidine-2-carboxamide has been extensively studied in preclinical models of cancer, including leukemia, lymphoma, and solid tumors. It has been shown to induce apoptosis, inhibit cell proliferation, and sensitize cancer cells to chemotherapy and radiation therapy. In clinical trials, 1-[2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl]-N-methylpyrrolidine-2-carboxamide has demonstrated promising results in patients with various types of cancer, including pancreatic, lung, and ovarian cancer.

properties

IUPAC Name

1-[2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl]-N-methylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN4O2/c1-15-13(20)10-3-2-6-18(10)8-12(19)17-11-5-4-9(14)7-16-11/h4-5,7,10H,2-3,6,8H2,1H3,(H,15,20)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRADRIZGUSITPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCCN1CC(=O)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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